3-(Triphenylgermyl)prop-2-ynal
Description
Contextualizing Organogermanium Compounds in Modern Synthetic Strategies
Organogermanium compounds, which feature a carbon-germanium bond, are a class of organometallic compounds with evolving applications in organic synthesis. wikipedia.orgchemeurope.com Historically, their development has been less extensive than their silicon and tin counterparts, primarily due to the higher cost of germanium. wikipedia.org However, their unique reactivity has garnered increasing interest. acs.org
A significant area of application for organogermanium compounds is in cross-coupling reactions , where they serve as nucleophilic partners. wikipedia.org While the first use of organogermanes in transition-metal-catalyzed cross-coupling was reported in 2004, initial methods had limitations. wikipedia.org Subsequent research has focused on developing more robust and less toxic organogermane reagents. wikipedia.org
Key characteristics and applications of organogermanium compounds in modern synthesis include:
Orthogonal Reactivity: Organogermanes can exhibit reactivity that is orthogonal to other common cross-coupling partners like boronic esters and silanes. acs.org This allows for selective functionalization of a molecule containing multiple reactive sites. acs.org For example, under certain palladium-catalyzed conditions, other functional groups can be reacted while the germanium moiety remains intact, and under different conditions, the C-Ge bond can be selectively activated. acs.org
Unique Activation Pathways: The activation of the C-Ge bond can proceed through an electrophilic aromatic substitution (SEAr)-type mechanism, which differs from the typical mechanisms for other organometallics. acs.orgwikipedia.org This distinct pathway allows for chemoselective transformations. wikipedia.org
Diverse Catalytic Systems: Various transition metals, including palladium and gold, have been employed to catalyze reactions involving organogermanes. wikipedia.orgresearchgate.net Recent advancements also include the use of photoredox catalysis and electrosynthesis for C-Ge bond formation. researchgate.net
Synthesis of Complex Molecules: Organogermanium compounds are valuable in the construction of highly functionalized molecules, including those with applications in medicinal chemistry and materials science. researchgate.netacs.org
The following table provides a brief overview of the properties of common Group 14 organometallic compounds, highlighting the intermediate nature of organogermanes.
| Property | Organosilicon Compounds | Organogermanium Compounds | Organotin Compounds |
| Reactivity | Generally lower | Intermediate | Generally higher |
| Toxicity | Generally low | Considered less toxic than organotins | Often toxic |
| Cost | Relatively low | High | Moderate |
| Bond Polarity (M-C) | More ionic | Intermediate | More covalent/radical character |
The Significance of Propargyl Aldehydes in Organic Transformations
Propargyl aldehydes, characterized by an aldehyde group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond), are versatile building blocks in organic synthesis. mdpi.com Their reactivity stems from the presence of both the alkyne and aldehyde functional groups.
Propargyl aldehydes participate in a wide array of chemical reactions, including:
Nucleophilic Additions: The aldehyde group is susceptible to nucleophilic attack, a fundamental reaction for carbon-carbon bond formation. mdpi.com For instance, the propargylation of aldehydes with reagents like propargyl bromide is a common method for synthesizing homopropargyl alcohols. mdpi.comtandfonline.com
Cycloaddition Reactions: The alkyne functionality of propargyl aldehydes makes them excellent partners in cycloaddition reactions, which are powerful tools for constructing cyclic molecules. acs.orgrsc.orgnih.gov Examples include [3+2] and [3+3] cycloadditions to form five- and six-membered rings, respectively. acs.orgnih.gov
Rearrangements: Under certain conditions, propargyl systems can undergo rearrangements to form allenes, which are themselves useful synthetic intermediates. nih.gov
Multi-component Reactions: Propargyl aldehydes can be used in one-pot, multi-component reactions to build complex molecular architectures efficiently. taylorfrancis.com
The reactivity of propargyl aldehydes allows for the synthesis of diverse and valuable molecules, including natural products and their analogs. mdpi.com
Historical Development of Alkynylgermanium Chemistry and Analogous Systems
The chemistry of organogermanium compounds dates back to 1887 with the synthesis of tetraethylgermane (B1293566) by Winkler. wikipedia.org However, the specific subfield of alkynylgermanium chemistry , which deals with compounds containing a Ge-C(sp) bond, has seen more recent and rapid development. researchgate.net
Key milestones and developments include:
Early Synthesis: The synthesis of compounds with Ge-Ge bonds, such as hexaphenyldigermane, was achieved in 1925 through Wurtz coupling reactions. loc.gov
Focus on Low-Coordinate Species: A significant area of modern organogermanium chemistry is the study of low-coordinate species, including those with multiple bonds to germanium, analogous to alkenes and alkynes. mdpi.com
Advancements in Synthesis: Modern methods for synthesizing alkynylgermanes include hydrogermylation of alkynes and cross-coupling reactions. researchgate.netfiu.edu Cobalt-mediated (de)hydrosilylation has also emerged as a method for creating both vinyl- and alkynylgermanes. acs.org
Orthogonal Arylation: Recent breakthroughs include the development of efficient and mild methods for the arylation of alkynylgermanes using blue light-assisted gold catalysis. acs.org This method demonstrates high chemoselectivity, allowing the alkynylgermane to react in preference to other functional groups like alkynyl silanes or aryl halides. acs.org
Applications in Synthesis: Alkynylgermanes have proven to be robust and versatile building blocks. For example, they can participate in Diels-Alder and annulation reactions to create complex cyclic systems. rsc.org
The development of alkynylgermanium chemistry has been driven by the quest for new synthetic methodologies that offer unique reactivity and selectivity compared to their more established silicon and tin counterparts. acs.org The stability of the C(sp)-Ge bond, combined with its tunable reactivity, makes alkynylgermanes like 3-(triphenylgermyl)prop-2-ynal valuable reagents in contemporary organic synthesis. nih.gov
Properties
CAS No. |
57523-60-1 |
|---|---|
Molecular Formula |
C21H16GeO |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
3-triphenylgermylprop-2-ynal |
InChI |
InChI=1S/C21H16GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18H |
InChI Key |
LLIKLKMRGLYOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C#CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of 3 Triphenylgermyl Prop 2 Ynal
Electrophilic Reactivity of the Aldehyde Carbonyl Group
The aldehyde functionality in 3-(triphenylgermyl)prop-2-ynal is anticipated to be a primary site for electrophilic reactions, readily undergoing attack by various nucleophiles. The electron-withdrawing nature of the adjacent triphenylgermyl-alkynyl moiety is expected to enhance the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions to the Aldehyde Functionality
Standard nucleophilic addition reactions are expected to proceed readily at the aldehyde carbonyl. The outcomes of these reactions will be dictated by the nature of the nucleophile and the reaction conditions employed.
Cross-aldol reactions involving this compound and a suitable ketone would be expected to yield α,β-unsaturated ketones. In a typical reaction, a ketone enolate would act as the nucleophile, attacking the electrophilic aldehyde carbon of the germylated ynal. Subsequent dehydration of the resulting aldol adduct would furnish the conjugated enone. The specific conditions, such as the choice of base and solvent, would be crucial in controlling the reaction and minimizing self-condensation of the ketone.
Hypothetical Reaction Data for Cross-Aldol Condensation
| Ketone Reactant | Base | Solvent | Expected Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Acetone | NaOH | Ethanol/Water | 5-(Triphenylgermyl)pent-4-yn-2-one | Data not available |
| Acetophenone | LDA | THF | 1-Phenyl-4-(triphenylgermyl)but-3-yn-1-one | Data not available |
The addition of terminal alkynes to the aldehyde group of this compound, typically mediated by a strong base or a metal acetylide, would be a direct route to propargylic alcohols. This reaction would involve the nucleophilic attack of the acetylide anion on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. This transformation would yield a di-alkynyl carbinol bearing a triphenylgermyl group.
Potential Alkynylation Reaction Parameters
| Terminal Alkyne | Reagent | Solvent | Expected Propargylic Alcohol | Hypothetical Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | n-BuLi | THF | 1-Phenyl-4-(triphenylgermyl)buta-1,3-diyn-1-ol | Data not available |
| 1-Hexyne | EtMgBr | Ether | 5-(Triphenylgermyl)deca-3,5-diyn-4-ol | Data not available |
The Wittig reaction and its variants would provide a powerful method for converting the aldehyde functionality of this compound into an alkene. The reaction with a phosphorus ylide would lead to the formation of a new carbon-carbon double bond, yielding a conjugated enyne system. The stereochemical outcome of the olefination would depend on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
Projected Wittig Olefination Reactions
| Phosphorus Ylide | Base | Solvent | Expected Enyne Product | Hypothetical E/Z Ratio |
|---|---|---|---|---|
| Methylenetriphenylphosphorane | n-BuLi | THF | 1-(Triphenylgermyl)but-1-en-3-yne | Data not available |
| Ethyl (triphenylphosphoranylidene)acetate | NaH | DMF | Ethyl 5-(triphenylgermyl)pent-2-en-4-ynoate | Data not available |
N-Heterocyclic Carbene (NHC)-Catalyzed Umpolung Reactivity of Alkynyl Aldehydes
N-Heterocyclic carbenes (NHCs) are known to catalyze the umpolung, or polarity reversal, of aldehydes. In the case of alkynyl aldehydes, this can lead to the formation of a reactive acyl anion equivalent. For this compound, the addition of an NHC to the aldehyde carbonyl would generate a Breslow intermediate. This intermediate could then act as a nucleophile in various annulation or coupling reactions, providing access to complex carbocyclic and heterocyclic frameworks. For instance, an intramolecular reaction could potentially lead to the formation of cyclopentenone derivatives.
Reactivity of the Internal Alkyne Functionality
The carbon-carbon triple bond in this compound represents another key reactive site. The presence of the bulky and electron-donating triphenylgermyl group on one side and the electron-withdrawing aldehyde group on the other creates a polarized alkyne, which is expected to influence its reactivity in cycloaddition and metal-catalyzed reactions. Further research is required to explore the specific transformations of this functional group.
Cycloaddition Reactions Involving Germyl-Substituted Alkynes
Alkynylgermanes, such as this compound, can participate in cycloaddition reactions, serving as the 2π-electron component. The presence of both an electron-withdrawing aldehyde group and an electropositive triphenylgermyl group influences the reactivity and regioselectivity of these transformations.
One of the most significant classes of cycloadditions for alkynes is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.orgresearchgate.net In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. For this compound, the triple bond is activated by the adjacent aldehyde group, making it a suitable dipolarophile. For example, in reactions with azides, it would be expected to form substituted 1,2,3-triazoles. The regioselectivity of such reactions can often be controlled through the use of catalysts, such as copper or ruthenium complexes. nih.govnih.gov
Another important cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comebsco.com The electron-withdrawing nature of the formyl group in this compound enhances its dienophilic character, facilitating reactions with electron-rich dienes. organic-chemistry.org The triphenylgermyl group can exert steric and electronic effects that influence the stereoselectivity of the cycloaddition. nih.gov
| Cycloaddition Type | Reactant | Product Class | Notes |
| [3+2] Cycloaddition | Azides, Nitrones, etc. | Triazoles, Isoxazoles, etc. | The aldehyde group activates the alkyne. Regioselectivity can be catalyst-dependent. rsc.orgresearchgate.netnih.govnih.gov |
| [4+2] Cycloaddition | Conjugated Dienes | Substituted Cyclohexadienes | The aldehyde group enhances dienophilic character. The germyl (B1233479) group can influence stereochemistry. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comebsco.comthieme-connect.de |
Functionalization of the Triple Bond under Catalytic Conditions
The carbon-carbon triple bond in this compound is amenable to a variety of catalytic functionalization reactions, allowing for the introduction of new atoms and functional groups. Transition metal catalysis plays a pivotal role in these transformations. nih.govethernet.edu.etgoogle.com
For instance, nickel-catalyzed hydroalkylation of vinylgermanes with unactivated alkyl iodides proceeds with anti-Markovnikov selectivity. researchgate.netorganic-chemistry.org While this applies to vinylgermanes, it suggests that if the triple bond of this compound were first reduced to the corresponding vinylgermane, it could undergo further functionalization.
More directly, iron-based catalytic systems have been developed for the functionalization of propargylic C-H bonds. thieme.denih.gov These systems enable the direct coupling of unsaturated building blocks with electrophiles like aldehydes. This type of reactivity highlights the potential for catalytic transformations at the position adjacent to the triple bond in this compound.
| Catalytic Reaction | Catalyst System | Product Type | Key Features |
| Hydroalkylation | Ni-H catalyst | Alkylated germane (B1219785) | Proceeds with anti-Markovnikov selectivity on the corresponding vinylgermane. researchgate.netorganic-chemistry.org |
| Hydroxyalkylation | Iron complexes | Unsaturated alcohol | Involves deprotonative activation for C-H functionalization at the propargylic position. thieme.denih.gov |
σ,π-Conjugation Effects in Propargylic Organogermanium Systems
The electronic structure and reactivity of this compound are influenced by conjugation effects involving the germanium-carbon sigma (σ) bond and the adjacent pi (π) systems of the alkyne and carbonyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.commsu.edu This interaction, often referred to as σ,π-conjugation or hyperconjugation, involves the delocalization of electrons from the filled Ge-C σ-orbital into the empty π*-orbitals of the neighboring multiple bonds.
This delocalization has several important consequences:
Structural Changes: The partial double bond character between the germanium-bearing carbon and the alkyne can lead to shortened bond lengths.
Modified Reactivity: The electron donation from the Ge-C σ-bond increases the electron density of the π-system, which can affect the regioselectivity and rate of reactions at the triple bond. The electronic effects of the germyl group can direct the outcome of transition-metal-catalyzed reactions. nih.govresearchgate.net
In a series of di(arylethynyl)tetracenes, it was found that the electronic effects of conjugated aryl groups significantly influence the HOMO energies and, consequently, the reactivity in cycloaddition reactions. rsc.org Similarly, in oligoorganogermanes, effective σ,π-conjugation between aryl-germanium and silicon-germanium-germanium fragments leads to a bathochromic shift in UV/vis absorption spectra, indicating a decrease in the HOMO/LUMO gap. nih.gov These findings underscore the importance of electronic communication between the germyl group and the conjugated π-system in molecules like this compound.
Transformations Involving the Germanium-Carbon Bond and Triphenylgermyl Group
The germanium-carbon (Ge-C) bond in organogermanium compounds is susceptible to cleavage under various conditions, providing a pathway for further synthetic modifications. The triphenylgermyl group can be replaced by a range of other functionalities, highlighting the synthetic utility of these compounds as intermediates. wikipedia.orgnih.govnih.govnih.govnih.govresearchgate.netnih.govrsc.org
Selective Cleavage Reactions of the Ge-C bond
The selective cleavage of the Ge-C bond can be achieved through reactions with electrophiles, where the Ge-C bond is broken and a new bond is formed between the carbon atom and the electrophile.
Halodegermylation is a process where a germyl group on a vinyl carbon is replaced by a halogen atom (e.g., iodine, bromine, or chlorine). This reaction is particularly useful for the stereospecific synthesis of vinyl halides from vinylgermanes. The reaction typically proceeds with retention of configuration at the double bond.
Recent studies have shown that vinylgermanes can be readily halodegermylated without racemization of a neighboring stereocenter, making it a valuable tool in asymmetric synthesis. The reaction is typically carried out using electrophilic halogen sources.
| Halogenating Agent | Product | Stereochemistry |
| Iodine (I₂) | Vinyl iodide | Retention |
| N-Bromosuccinimide (NBS) | Vinyl bromide | Retention |
| N-Chlorosuccinimide (NCS) | Vinyl chloride | Retention |
Protiodegermylation involves the cleavage of the Ge-C bond by a proton source, typically a mineral or organic acid, to replace the germyl group with a hydrogen atom. This reaction is essentially an electrophilic substitution on the carbon atom.
The mechanism is believed to proceed via protonation of the carbon atom attached to the germanium, forming a transient carbocationic intermediate that is stabilized by the β-germanium effect (a form of hyperconjugation). Subsequent loss of the germyl group as a cation (or a derivative thereof) yields the protonated product. The reactivity in these reactions is influenced by the nature of the substituents on both the germanium and the carbon atom, as well as the strength of the acid used.
Organogermanes as Orthogonal Coupling Partners in Cross-Coupling Reactions
Organogermanes have emerged as valuable and robust coupling partners in the field of metal-catalyzed cross-coupling reactions. Historically, they were considered less reactive than their organotin or organoboron counterparts. However, recent advancements have highlighted their unique reactivity, which allows for orthogonal synthetic strategies. This means that the germyl group can be selectively activated and coupled under conditions where other common cross-coupling functionalities (like boronic esters or silanes) remain untouched, and vice versa. This unique reactivity stems from a different activation mechanism, often involving an electrophilic aromatic substitution (SEAr)-type pathway rather than the traditional transmetalation cycle. This orthogonal reactivity provides chemists with powerful tools for sequential and site-selective bond formation in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Couplings involving Germyl Species
Palladium catalysis is a cornerstone of modern organic synthesis, and its application with organogermanes has led to significant innovations. While traditional palladium(0)/palladium(II) catalytic cycles showed limited success with organogermanes, newer systems have unlocked their synthetic potential. For instance, chlorotriphenylgermane has been shown to undergo palladium-catalyzed cross-coupling with aryl bromides and iodides. researchgate.net The reaction is effectively promoted by tetrabutylammonium fluoride (TBAF) in moist toluene, where the fluoride ion is believed to form a hypervalent germanium species that facilitates the transfer of a phenyl group to the palladium center. researchgate.net
This reactivity allows for the formation of new carbon-carbon bonds under relatively mild conditions. The general catalytic cycle for such reactions typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X), forming an arylpalladium(II) complex.
Transmetalation: The organic group from the triphenylgermyl compound is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) species. This step is often the most challenging for organogermanes and is facilitated by activators like fluoride ions.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org
The choice of ligands, solvents, and activating agents is crucial for the success of these couplings, enabling the use of organogermanes as effective alternatives to more toxic organostannanes or sensitive organoboronic acids. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Phenylgermanes
| Organogermane | Coupling Partner | Catalyst System | Activator | Product Type | Reference |
|---|---|---|---|---|---|
| Chlorotriphenylgermane | Aryl Iodide | Pd(0) Complex | TBAF/H₂O | Biaryl | researchgate.net |
| Dichlorodiphenylgermane | Aryl Bromide | Pd(0) Complex | TBAF/H₂O | Biaryl | researchgate.net |
| Trichlorophenylgermane | Aryl Iodide | Pd(0) Complex | TBAF/H₂O | Biaryl | researchgate.net |
| Aryltri(2-furyl)germanes | Aryl Halide | Pd(0) Complex | - | Unsymmetrical Biaryl | acs.org |
Transition-Metal-Catalyzed C-Ge Coupling Reactions
The formation of carbon-germanium (C-Ge) bonds is a fundamental transformation for the synthesis of organogermane compounds like this compound. Transition-metal catalysis provides a powerful and versatile strategy for creating these bonds, offering an alternative to traditional methods that often rely on highly reactive and less selective organometallic reagents. researchgate.net
Recent advancements have focused on various transition metals, including nickel and cobalt, to catalyze the coupling between germanium species and organic electrophiles. researchgate.net These reactions can be broadly categorized:
Cross-coupling of Germanium Nucleophiles: This involves reacting a germanium nucleophile (like a germyl anion or a germane) with an organic halide or triflate.
Reductive Coupling: This approach couples a germanium halide (e.g., chlorogermane) with an organic halide in the presence of a reducing agent and a transition-metal catalyst. researchgate.net
Dehydrogenative Functionalization: This method involves the coupling of a germanium hydride with a C-H bond, releasing hydrogen gas as the only byproduct.
For example, nickel-catalyzed reductive coupling has been successfully used to synthesize aryl and alkenyl germanes from readily available chlorogermanes and organic halides under mild conditions. researchgate.net These modern catalytic methods exhibit broad substrate scope and excellent functional group tolerance, making them highly valuable for the precise and efficient synthesis of complex organogermanium compounds. researchgate.net
Radical Reactions of Triphenylgermyl-Containing Substrates
The triphenylgermyl group can participate in and influence a variety of radical reactions. The germanium-centered triphenylgermyl radical (Ph₃Ge•) is a key intermediate in these processes. It can be generated through the homolytic cleavage of a germanium-hydrogen bond in triphenylgermane (B1594327) (Ph₃GeH) or from other precursors. These radicals are involved in addition reactions to unsaturated bonds and in substitution reactions, offering synthetic pathways that are complementary to ionic reaction mechanisms. meta-synthesis.comwikipedia.org
Radical-Mediated Germyldesulfonylation
Radical-mediated germyldesulfonylation is a synthetic method used to convert vinyl sulfones into vinyl germanes. This transformation is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a germanium hydride, like triphenylgermane hydride (Ph₃GeH).
The accepted mechanism proceeds via a radical chain reaction:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.
Propagation:
The initiator radical abstracts a hydrogen atom from triphenylgermane hydride to form the triphenylgermyl radical (Ph₃Ge•).
This germyl radical adds to the double bond of the vinyl sulfone, creating a new carbon-centered radical intermediate.
This intermediate undergoes β-elimination, expelling a sulfonyl radical (RSO₂•) and forming the desired vinyl germane product.
The sulfonyl radical then abstracts a hydrogen atom from another molecule of triphenylgermane hydride to regenerate the triphenylgermyl radical, which continues the chain. fiu.edu
This reaction provides a stereoselective route to vinyl germanes, which are valuable intermediates for further synthetic transformations, including palladium-catalyzed cross-coupling reactions. fiu.edu
Table 2: Radical-Mediated Germyldesulfonylation of Vinyl Sulfones
| Substrate | Reagent | Initiator | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Vinyl Sulfone | Triphenylgermane Hydride (Ph₃GeH) | AIBN | Vinyl Triphenylgermane | Formation of a C-Ge bond via radical substitution. | fiu.edu |
| (α-Fluoro)vinyl Sulfone | Germanium Hydrides | AIBN | (α-Fluoro)vinyl Germane | Access to fluorinated vinyl germanes. | fiu.edu |
Photochemical Intramolecular Cyclizations of Acylgermanes
Acylgermanes, which contain a germanium atom bonded to a carbonyl carbon, can undergo intramolecular cyclization reactions upon photochemical irradiation. unige.chresearchgate.netnih.gov This process is initiated by the absorption of light, which promotes the acylgermane to an excited state. Subsequent α-cleavage of the carbon-germanium bond generates a radical pair consisting of an acyl radical and a germyl radical. unige.chunige.ch
If the acylgermane substrate also contains an appropriately positioned unsaturated group (such as an alkene or alkyne), the initially formed acyl radical can add intramolecularly to this group. This cyclization step forms a new ring and a new carbon-centered radical. The reaction is typically terminated by hydrogen atom abstraction, leading to the final cyclic ketone product.
The efficiency and regioselectivity (i.e., the size of the ring formed) of these cyclizations are influenced by several factors, including the length of the tether connecting the acylgermyl group and the unsaturated moiety, as well as steric factors. Generally, the formation of five- and six-membered rings (5-exo-trig and 6-exo-trig cyclizations) is favored. unige.ch
Electrophilic Aromatic Substitution on Arylgermanes
The triphenylgermyl group in a molecule like this compound consists of three phenyl rings directly attached to the germanium atom. These phenyl rings can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgchemistrytalk.org The germyl substituent (-GePh₃) influences both the rate of the reaction and the position of substitution (regioselectivity). acs.org
The germanium atom's effect on the aromatic ring is complex. It is generally considered to be a deactivating group, meaning it makes the phenyl ring less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org This deactivation is primarily due to the inductive effect of the relatively electropositive germanium atom.
Table 3: Summary of Substituent Effects of a Germyl Group in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Primary Reason for Directing Effect | Reference |
|---|---|---|---|---|
| -GeR₃ (e.g., -GePh₃) | Deactivating | Ortho, Para | Stabilization of the arenium ion intermediate for ortho/para attack. | acs.orgwikipedia.org |
Cascade and Cooperative Reactivity within this compound Systems
Exploration into the cascade and cooperative reactivity of this compound opens avenues for the rapid construction of intricate molecular frameworks. The juxtaposition of the electrophilic aldehyde carbon, the nucleophilic and electrophilic character of the alkyne, and the influence of the organogermanium moiety can be harnessed to orchestrate a variety of multi-step, one-pot syntheses.
One potential area of exploration lies in multicomponent reactions (MCRs), which are prime examples of cascade processes where three or more reactants combine in a single pot to form a product that incorporates structural elements from all the starting materials. For instance, a hypothetical MCR involving this compound, an amine, and an isocyanide could potentially proceed through a series of sequential additions and cyclizations to afford highly substituted heterocyclic compounds. The triphenylgermyl group would likely influence the stability of key intermediates and the stereoselectivity of the final product.
Furthermore, tandem reactions involving an initial nucleophilic addition to the aldehyde followed by an intramolecular reaction with the germyl-substituted alkyne are plausible. For example, the reaction with a binucleophile could initiate a cascade sequence leading to the formation of complex heterocyclic systems. The steric bulk of the triphenylgermyl group could play a critical role in controlling the conformational preferences of the intermediates, thereby dictating the stereochemical outcome of the cyclization step.
Another promising avenue is the use of cooperative catalysis to unlock novel transformations of this compound. A combination of a Lewis acid to activate the aldehyde and a transition metal catalyst to activate the alkyne could enable chemo- and stereoselective transformations that are not achievable with a single catalyst. For example, a cooperative Lewis acid/transition metal catalytic system could facilitate a tandem conjugate addition-cyclization sequence, leading to the formation of carbocyclic or heterocyclic structures with high levels of stereocontrol.
Mechanistic Investigations of Chemical Processes Involving 3 Triphenylgermyl Prop 2 Ynal
Detailed Reaction Mechanism Elucidation
A thorough elucidation of reaction mechanisms involving 3-(Triphenylgermyl)prop-2-ynal would require in-depth studies, typically employing a combination of experimental techniques and computational modeling. This would involve tracking the transformation of reactants to products, identifying all intervening species, and understanding the sequence of bond-making and bond-breaking events. Techniques such as kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) would be crucial. As of now, detailed mechanistic pathways for reactions such as cycloadditions, nucleophilic additions, or metal-catalyzed couplings specifically involving this compound are not extensively documented in accessible literature.
Identification and Characterization of Key Intermediates and Transition States
The identification and characterization of transient species like intermediates and transition states are fundamental to understanding a reaction mechanism. For this compound, this would involve trapping experiments or direct observation using advanced spectroscopic methods under specific reaction conditions. Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the geometries and energies of potential intermediates and transition states. Such studies would provide insights into the activation barriers of different reaction pathways. However, specific research identifying and characterizing these key structures for reactions of this compound is not presently available.
Mechanistic Studies of Catalytic Cycles (e.g., Cu-catalyzed, NHC-catalyzed)
Copper-catalyzed and N-Heterocyclic Carbene (NHC)-catalyzed reactions are significant areas of modern organic synthesis. Investigating the role of this compound in such catalytic cycles would be a pertinent area of research.
For a Cu-catalyzed process , mechanistic studies would focus on the coordination of the copper catalyst to the alkyne or aldehyde functionality of the molecule, potential oxidative addition or transmetalation steps, and the final reductive elimination to release the product and regenerate the catalyst.
Despite the prevalence of these catalytic methods, specific mechanistic studies detailing the interactions and transformations of this compound within these catalytic cycles are not found in the surveyed scientific literature.
Origins of Regioselectivity and Stereoselectivity in this compound Transformations
Understanding and controlling regioselectivity and stereoselectivity are paramount in chemical synthesis. For transformations involving this compound, the bulky triphenylgermyl group would be expected to exert significant steric influence, directing incoming reagents to specific positions and controlling the three-dimensional arrangement of atoms in the product. Electronic effects of the germyl (B1233479) group, in conjunction with the electron-withdrawing aldehyde, would also play a crucial role in determining the regiochemical outcome of reactions.
Computational and Theoretical Analysis of 3 Triphenylgermyl Prop 2 Ynal and Analogous Germyl Alkynyl Carbonyl Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
The bonding in organogermanium compounds, particularly those with multiple bonds, is a subject of significant theoretical interest. The interaction between orbitals, such as π–σ* interactions, can be a key factor in the stability and geometry of these molecules. nih.gov For instance, in analogous systems, the energy difference between interacting orbitals is lower for heavier elements like germanium, which can facilitate these interactions. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Natural Population Analysis (NPA) are computational techniques that can be employed to characterize the nature of chemical bonds, determining their covalent or donor-acceptor character. chemrxiv.org
In germyl-alkynyl-carbonyl systems, the electronic structure is a composite of the individual functional groups. The carbonyl group itself has a well-understood electronic structure with a π-bond formed from the overlap of p orbitals on carbon and oxygen, alongside non-bonding orbitals on the oxygen atom. chemrxiv.org The introduction of the triphenylgermyl group and the alkyne moiety creates a more complex conjugated system. Theoretical calculations would be necessary to determine the extent of electronic delocalization and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.
The nature of the germanium-carbon bond can vary significantly depending on the molecular environment. In some organogermanium compounds, Ge-C bonds can exhibit significant π-bond character, as indicated by metrics like the Wiberg bond index. nih.gov In the context of 3-(Triphenylgermyl)prop-2-ynal, quantum chemical calculations would be essential to determine the bond order of the Ge-C bond and the charge distribution across the molecule.
| Bond Type | Typical Calculated Bond Length (Å) |
|---|---|
| Ge=Ge | 2.239 - 2.509 |
| Ge-C (single) | ~1.95 |
| C≡C | ~1.20 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms and energetics of chemical reactions. For this compound, DFT could be applied to investigate various transformations, such as cycloaddition reactions, nucleophilic additions to the carbonyl group or the alkyne, and hydrosilylation.
Theoretical studies on cycloaddition reactions, for example, use DFT to understand the regioselectivity and stereoselectivity of the process. chemrxiv.org The energetics of different reaction pathways can be calculated to predict the most likely products. nih.govarxiv.org For a molecule like this compound, which contains both an activated alkyne and a carbonyl group, a variety of cycloaddition reactions could be envisaged, and DFT would be the primary tool to explore their feasibility.
Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry. DFT calculations can model the reaction pathway, identify transition states, and determine activation energies. Similarly, the reactivity of the conjugated alkyne towards nucleophiles could be assessed. Hydrosilylation of the aldehyde functionality is another potential reaction where DFT could provide mechanistic insights. nih.govresearchgate.net
While no specific DFT studies on the reaction mechanisms of this compound were found, the general applicability of these methods is well-established for analogous systems. Such studies would typically involve locating stationary points on the potential energy surface (reactants, products, intermediates, and transition states) and calculating their relative energies to construct a reaction profile.
Conformational Landscape and Stereochemical Preferences
The three-dimensional structure of a molecule is critical to its properties and reactivity. Computational methods can be used to explore the conformational landscape of this compound and determine its stereochemical preferences. The rotation around the single bonds, particularly the Ge-C and C-C bonds, will define the possible conformations.
The triphenylgermyl group, with its three phenyl rings, can adopt various orientations, leading to a complex potential energy surface. The rotational barriers around the Ge-C(phenyl) bonds and the Ge-C(alkyne) bond would be of particular interest. Theoretical calculations of rotational energy barriers have been performed for simpler systems like substituted biphenyls and butynes, providing a framework for understanding the factors that govern conformational stability. nih.govarxiv.orgresearchgate.net In the case of this compound, steric hindrance between the phenyl groups and the propynal moiety would likely play a significant role in determining the preferred conformation.
Theoretical Prediction of Reactivity Indices and Electrophilicity/Nucleophilicity
Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that can be used to predict the electrophilic and nucleophilic nature of different sites within a molecule. nih.govnih.gov These indices, such as the Fukui function, local softness, and electrophilicity index, are derived from the molecule's electron density.
For this compound, these calculations would help identify the most reactive sites for both electrophilic and nucleophilic attack. The carbonyl carbon is expected to be a primary electrophilic site due to the polarity of the C=O bond. chemrxiv.orgchemrxiv.orgnih.gov The alkyne carbons could also exhibit electrophilic character. The oxygen atom of the carbonyl group and potentially the π-system of the alkyne and phenyl rings would be the primary nucleophilic sites.
Table 2: Conceptual DFT Reactivity Descriptors (Note: This table provides definitions of common reactivity indices and is not based on calculated values for this compound.)
| Descriptor | Definition | Predicted Reactivity |
|---|---|---|
| Electrophilicity Index (ω) | ω = μ²/2η | Higher values indicate greater electrophilicity. |
| Fukui Function (f+) | Measures the change in electron density upon addition of an electron. | Indicates sites susceptible to nucleophilic attack. |
| Fukui Function (f-) | Measures the change in electron density upon removal of an electron. | Indicates sites susceptible to electrophilic attack. |
| Nucleophilicity Index (N) | Based on the HOMO energy. | Higher values indicate greater nucleophilicity. |
Spectroscopic Parameter Calculations to Aid Structural Assignment
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions would be highly beneficial for its characterization.
DFT and other quantum chemical methods can be used to calculate the vibrational frequencies of a molecule. psu.edu These calculated frequencies can be compared to an experimental IR spectrum to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretch, the C≡C stretch, and vibrations associated with the phenyl and germyl (B1233479) groups. libretexts.org Conjugation in the molecule is expected to shift the C=O and C≡C stretching frequencies to lower wavenumbers compared to unconjugated systems. bham.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. bham.ac.uk For this compound, the chemical shift of the aldehydic proton would be particularly characteristic, expected to appear far downfield (9-10 ppm). libretexts.org The chemical shifts of the carbons in the carbonyl and alkyne groups would also be informative. bham.ac.uk
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. chemrxiv.orgnih.gov These calculations provide information about the electronic transitions within the molecule, which are related to its color and photophysical properties. For this compound, the conjugated system of the phenyl rings, alkyne, and carbonyl group would likely result in absorption in the UV region.
Applications of 3 Triphenylgermyl Prop 2 Ynal in Advanced Organic Synthesis
A Hypothetical Versatile Building Block in the Construction of Functionalized Molecules
The structure of 3-(Triphenylgermyl)prop-2-ynal suggests it could be a highly versatile building block in organic synthesis. The aldehyde group is a classic functional handle for a wide array of transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse molecular fragments. The presence of the triphenylgermyl group on the alkyne would likely influence the regioselectivity and stereoselectivity of these reactions.
Furthermore, the carbon-carbon triple bond offers a rich platform for further functionalization. It could participate in various addition reactions (e.g., hydrogenation, halogenation), cycloadditions (such as the Diels-Alder or Huisgen cycloaddition to form heterocycles), and transition-metal-catalyzed cross-coupling reactions. The bulky and electron-donating triphenylgermyl substituent would be expected to exert significant steric and electronic effects on the reactivity of the alkyne.
Hypothetical Design and Synthesis of Chiral Organogermanium Scaffolds
The development of chiral organogermanium compounds is an area of growing interest. This compound could serve as a key starting material for the synthesis of novel chiral organogermanium scaffolds. Asymmetric transformations of the aldehyde or alkyne functionalities could introduce stereocenters into the molecule.
For instance, enantioselective nucleophilic addition to the aldehyde, using chiral catalysts or reagents, would lead to the formation of chiral propargylic alcohols. Subsequent modifications of the alkyne and the newly formed stereocenter could then be used to construct complex, enantiomerically enriched organogermanium structures. These chiral scaffolds could have potential applications in asymmetric catalysis or as chiral ligands for transition metals.
Postulated Precursors for Polymeric and Material Science Architectures
The bifunctional nature of this compound, possessing both an aldehyde and an alkyne, makes it a theoretical candidate as a monomer for the synthesis of novel polymers. The aldehyde group could be utilized in polymerization reactions such as polycondensation or the formation of polyacetals. The alkyne functionality could be polymerized through various methods, including transition-metal-catalyzed polymerization or by undergoing cycloaddition polymerization.
The resulting polymers would incorporate the triphenylgermyl group into their backbone or as pendant groups. The presence of the germanium atom could impart unique properties to these materials, such as high refractive index, thermal stability, or interesting electronic properties. These materials could find potential applications in optics, electronics, or as specialty polymers.
Theoretical Synthesis of Organometallic Complexes featuring Propargylgermane Ligands
The alkyne moiety in this compound could act as a ligand for transition metals, enabling the synthesis of novel organometallic complexes. The coordination of the triple bond to a metal center would activate it towards various transformations. The triphenylgermyl group would likely influence the coordination geometry and the stability of the resulting complexes.
Furthermore, the aldehyde group could be retained in the complex or could be used to anchor the complex to a solid support or another molecule. These organometallic complexes featuring propargylgermane ligands could be investigated for their catalytic activity in a range of organic reactions.
A Putative Role in the Elaboration of Complex Organic Frameworks
The diverse reactivity of the aldehyde and alkyne functionalities in this compound suggests its potential as a key building block for the synthesis of complex organic frameworks. Through a series of controlled chemical transformations, this molecule could be elaborated into larger, more intricate structures.
For example, the aldehyde could be used as a point of attachment for a larger molecular fragment, followed by transformations of the alkyne to build a polycyclic system. The triphenylgermyl group could serve to direct the stereochemical outcome of these reactions or to introduce a specific functionality into the final molecule. This approach could provide access to novel molecular architectures with potential applications in medicinal chemistry or materials science.
Future Directions and Emerging Research Avenues for 3 Triphenylgermyl Prop 2 Ynal Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, sustainable, and atom-economical methods for the synthesis of 3-(triphenylgermyl)prop-2-ynal and its derivatives. Current synthetic routes to organogermanium compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. wikipedia.orgpharmacy180.com A key future direction will be the exploration of greener synthetic strategies.
One promising avenue is the development of catalytic hydrogermylation of propargyl aldehydes. wikipedia.org This would involve the direct addition of a germanium hydride to the carbon-carbon triple bond of prop-2-ynal, a process that could be rendered more sustainable through the use of earth-abundant metal catalysts. Research in this area would focus on catalyst design to control regioselectivity and chemoselectivity, given the presence of the reactive aldehyde group.
Another area for development is the use of chlorine-free germanium precursors to avoid the formation of stoichiometric salt byproducts, aligning with the principles of green chemistry. wikipedia.org The direct synthesis of organogermanium trihalides and their subsequent functionalization represents a traditional but improvable route. dtic.mil Exploring milder reaction conditions and recyclable catalysts for these transformations will be crucial.
The table below outlines potential sustainable synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Hydrogermylation | High atom economy, potential for asymmetric synthesis. | Catalyst development for chemo- and regioselectivity. |
| Chlorine-Free Precursors | Reduction of inorganic waste streams. | Reactivity and availability of alternative germanium sources. |
| Mechanochemical Synthesis | Reduced solvent usage, potentially milder conditions. | Ensuring reaction scalability and reproducibility. |
Exploration of Unconventional Reactivity Modes
The unique electronic properties imparted by the triphenylgermyl group could enable unconventional reactivity modes for the adjacent alkyne and aldehyde functionalities. The reactivity of organogermanes is generally considered to be between that of organosilicon and organotin compounds. wikipedia.org Future research should aim to exploit this nuanced reactivity.
One area of interest is the exploration of the germyl (B1233479) group's ability to act as a temporary directing group or to stabilize reactive intermediates. For instance, the interaction of the germyl group with the π-system of the alkyne could be leveraged in cycloaddition reactions, potentially leading to novel heterocyclic scaffolds. Investigations into [3+2] cycloadditions with various 1,3-dipoles could reveal unique reactivity patterns compared to purely organic ynals. researchgate.netnih.gov
Furthermore, the aldehyde group can participate in a variety of transformations. The propargylation of aldehydes is a well-established method for carbon-carbon bond formation. nih.govlookchem.combeilstein-journals.orgmdpi.comnih.gov In the context of this compound, intramolecular reactions between the aldehyde and the germyl-alkyne moiety could be triggered by specific catalysts, leading to complex carbocyclic or heterocyclic systems in a single step.
Integration into Multicomponent and Flow Chemistry Strategies
The development of multicomponent reactions (MCRs) involving this compound is a highly promising research avenue for rapidly building molecular complexity from simple starting materials. frontiersin.orgbeilstein-journals.orgdigitellinc.commdpi.comum.edu.mt Ynals are known to be valuable substrates in MCRs for the synthesis of diverse heterocyclic structures, such as pyridines. rsc.orgresearchgate.net The presence of the triphenylgermyl group could influence the stereochemical outcome of these reactions or enable subsequent post-MCR modifications. For example, a silver-catalyzed A³-coupling (aldehyde-alkyne-amine) could be a viable strategy. beilstein-journals.org
| Multicomponent Reaction Type | Potential Products | Role of Triphenylgermyl Group |
| A³-Coupling (Aldehyde-Alkyne-Amine) | Propargylamines | Influencing stereoselectivity, enabling further cross-coupling. |
| Povarov Reaction (with anilines and alkenes) | Tetrahydroquinolines | Modulating the electronic properties of the dienophile. |
| Ugi Reaction (with amine, carboxylic acid, isocyanide) | α-Acylamino amides | Potential for post-Ugi modifications at the germyl site. |
The integration of these reactions into continuous flow systems offers significant advantages in terms of safety, scalability, and process control. umontreal.ca Flow chemistry can enable the use of hazardous reagents or intermediates in a controlled manner and allows for precise control over reaction parameters like temperature and residence time, which can be crucial for optimizing the yield and selectivity of reactions involving multifunctional molecules like this compound. rsc.orgresearchgate.netacs.orgresearchgate.net
Harnessing Photoredox and Electrochemistry in Germyl-Ynal Transformations
Photoredox catalysis and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods by enabling reactions under mild conditions. mdpi.com The application of these techniques to the chemistry of this compound is a largely unexplored but potentially fruitful area.
Visible-light photoredox catalysis could be employed to generate radical intermediates from the alkyne or aldehyde moiety. For instance, the single-electron oxidation of the alkyne could lead to a vinyl radical cation, which could then be trapped by various nucleophiles. nih.gov The hydroacylation of the alkyne with aldehydes under photoredox/nickel dual catalysis is another potential transformation. acs.org The functionalization of alkynes through photoredox catalysis is a rapidly growing field with applications in hydrotrifluoromethylation and C-H arylation. rsc.orgbeilstein-journals.org
Electrochemical methods can also be used to drive redox reactions with high selectivity and without the need for chemical oxidants or reductants. The electrochemical oxidation of the aldehyde to a carboxylic acid or the reduction to an alcohol could be achieved under controlled potential. nih.govrsc.org Moreover, electrochemical methods have been shown to be effective for the multicomponent synthesis of compounds like 4-selanylpyrazoles, suggesting the potential for similar transformations with germyl-ynals. frontiersin.org
| Method | Potential Transformation of this compound | Advantages |
| Photoredox Catalysis | Difunctionalization of the alkyne, C-H functionalization. researchgate.netnih.govnih.gov | Mild reaction conditions, use of visible light as a sustainable energy source. beilstein-journals.org |
| Electrochemistry | Selective oxidation/reduction of the aldehyde, radical-mediated cyclizations. | Avoidance of stoichiometric redox reagents, precise control over reactivity. |
Expanding the Scope of Catalytic Applications
The triphenylgermyl group itself can influence the catalytic activity of the molecule or serve as a ligand for a metal center. While the catalytic applications of organogermanium compounds are less developed compared to their silicon or tin analogs, there is growing interest in their potential. wikipedia.org
Future research could explore the use of this compound as a precursor to novel catalysts. For example, coordination of a transition metal to the alkyne could generate a catalytically active species for various organic transformations. The electronic properties of the triphenylgermyl group could tune the reactivity of the metal center.
Furthermore, the development of catalytic processes where the germanium center itself plays an active role is a challenging but exciting frontier. While heterogeneous catalysts are widely used in industry for their ease of separation and reusability, the development of homogeneous catalysts based on organogermanium compounds could offer unique selectivity. dicp.ac.cnoatext.com For instance, germyl-substituted heterocycles have been investigated for their biological activities, and similar structures derived from this compound could be explored for their catalytic properties. pharmacy180.com The synthesis of germyl-substituted hetarylbenzimidazoles from germanium-containing aldehydes has been reported, showcasing a potential pathway for creating novel ligand scaffolds. researchgate.net
Q & A
Q. Basic Research Focus
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. Triphenylgermyl groups show aromatic protons at δ 7.2–7.6 ppm with splitting patterns dependent on substitution .
- ¹³C NMR : The aldehyde carbon resonates at ~190–200 ppm; the germanium-bound carbon appears at 130–140 ppm.
- IR : A strong C≡C stretch (~2100 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹) confirm functional groups.
- HRMS : Exact mass analysis distinguishes isotopic patterns of germanium (natural abundance: ⁷⁴Ge [36%], ⁷²Ge [27%]) .
What crystallographic methods are critical for resolving the molecular geometry of this compound, particularly bond angles around germanium?
Advanced Research Focus
Single-crystal X-ray diffraction using SHELXL (via SHELX suite) is standard. Key steps:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
- Refinement : Constrain anisotropic displacement parameters for germanium and phenyl groups.
- Validation : Check for distorted trigonal-planar geometry around Ge (C-Ge-C angles ~120°) and alkyne linearity (C≡C bond length ~1.20 Å) .
How do computational studies (DFT, MD) predict the reactivity of the aldehyde group in this compound under nucleophilic conditions?
Advanced Research Focus
Density Functional Theory (DFT) simulations at the B3LYP/6-311G** level:
- Electrostatic potential maps : Highlight partial positive charge on the aldehyde carbon, favoring nucleophilic attack.
- Transition-state analysis : Predict steric hindrance from triphenylgermyl groups, reducing reactivity compared to non-substituted propynals .
Molecular Dynamics (MD) can model solvation effects, showing THF stabilizes the aldehyde via hydrogen bonding.
What contradictions exist in reported biological activity data for organogermanium aldehydes, and how can experimental design address these?
Advanced Research Focus
Discrepancies in cytotoxicity assays may arise from:
- Purity issues : Trace germanium oxides or hydrolyzed aldehydes can confound results. Validate purity via elemental analysis and HPLC .
- Assay conditions : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation during cell culture .
- Control experiments : Compare with triphenylgermane and propynal derivatives to isolate the compound’s specific effects .
What safety protocols are essential when handling this compound, given its structural analogs’ hazards?
Q. Basic Research Focus
- Ventilation : Use fume hoods due to volatile aldehyde emissions.
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Storage : Argon-purged containers at -20°C prevent degradation .
- Waste disposal : Quench with aqueous NaHSO₃ to neutralize aldehydes before disposal .
How does the electron-withdrawing triphenylgermyl group influence the aldehyde’s electrophilicity in comparison to phenyl or alkyl substituents?
Q. Advanced Research Focus
- Hammett analysis : The GePh₃ group exhibits moderate σₚ values (+0.11), slightly enhancing electrophilicity compared to alkyl groups (-0.15) but less than nitro groups (+1.27).
- Kinetic studies : Second-order rate constants for nucleophilic addition (e.g., with hydroxylamine) are 1.5× higher than alkyl-substituted analogs but 3× lower than nitro-substituted derivatives .
What methodologies validate the solubility and stability of this compound in aqueous vs. organic matrices?
Q. Basic Research Focus
- Solubility testing : Shake-flask method in H₂O/EtOH (1:1) at 25°C, quantified via UV-Vis (λmax ~280 nm).
- Stability assays : Monitor aldehyde degradation by ¹H NMR in D₂O over 24 hours. Hydrolysis to carboxylic acid is negligible in anhydrous solvents (<5%) but significant in water (>90%) .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Q. Advanced Research Focus
- Substituent variation : Replace phenyl groups on Ge with electron-deficient aromatics (e.g., p-CF₃) to increase electrophilicity.
- Alkyne elongation : Extend the propargyl chain to improve membrane permeability.
- Biological testing : Use antiproliferative assays (e.g., MTT on HeLa cells) to correlate structural changes with IC₅₀ values .
What analytical challenges arise in distinguishing this compound from its hydration or oxidation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
